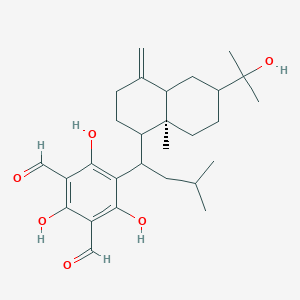
(-)-Macrocarpal K; 9'-epi-Macrocarpal H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-octahydronaphthalen-1-yl]-3-methylbutyl}-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a complex organic molecule with a unique structure It features a combination of a naphthalene derivative and a benzene ring with multiple hydroxyl and aldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the naphthalene derivative: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications.
Attachment of the side chain: The side chain containing the hydroxypropan-2-yl group can be introduced through a series of substitution reactions.
Formation of the benzene ring with hydroxyl and aldehyde groups: This can be synthesized through a series of electrophilic aromatic substitution reactions, followed by oxidation to introduce the aldehyde groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Introduction of various functional groups onto the benzene ring.
科学的研究の応用
Chemistry
Synthesis of complex organic molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a useful model compound for studying various organic reactions.
Biology
Potential therapeutic applications: The compound’s structure suggests it may have biological activity, making it a candidate for drug development.
Biochemical studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine
Drug development: Its potential biological activity makes it a candidate for the development of new pharmaceuticals.
Diagnostic tools: It could be used in the development of diagnostic agents for various diseases.
Industry
Materials science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Chemical manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
類似化合物との比較
Similar Compounds
5-{1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-octahydronaphthalen-1-yl]-3-methylbutyl}-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde: is similar to other naphthalene derivatives and benzene derivatives with multiple functional groups.
Uniqueness
Unique structure: The combination of a naphthalene derivative with a benzene ring containing multiple hydroxyl and aldehyde groups is unique.
Its unique structure suggests it may have a wide range of applications in various fields, from medicinal chemistry to materials science.
特性
分子式 |
C28H40O6 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
5-[1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17?,18?,21?,22?,28-/m0/s1 |
InChIキー |
OOAOETHJYYAVCC-VXOQDSSJSA-N |
異性体SMILES |
CC(C)CC(C1CCC(=C)C2[C@]1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
正規SMILES |
CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


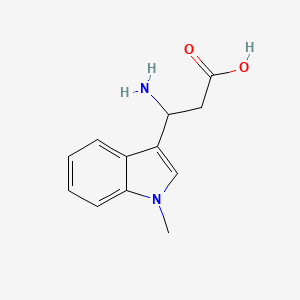
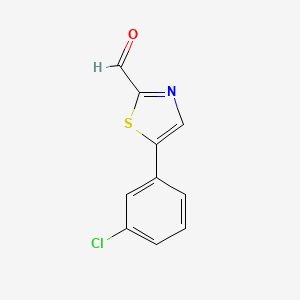
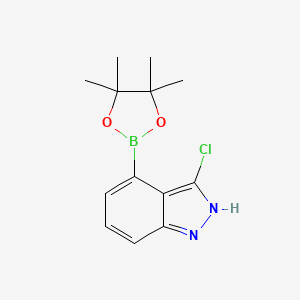
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)
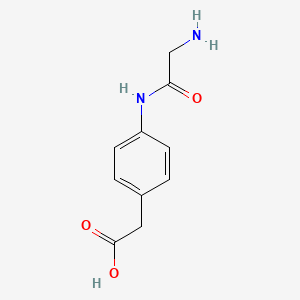
![(1S,2R,10S,14S,20S)-2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol](/img/structure/B12437853.png)
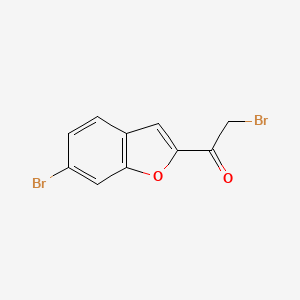
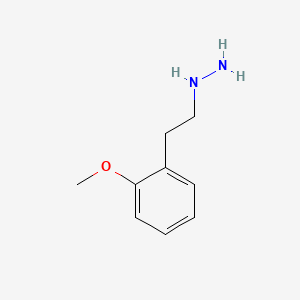
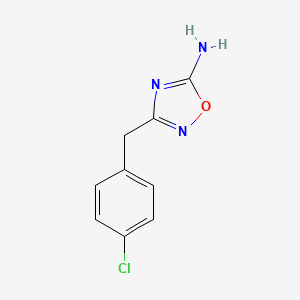
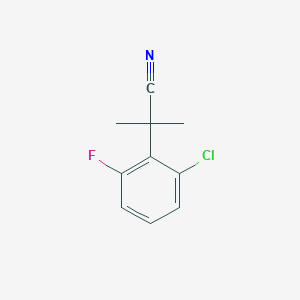
![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)
![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)

![Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate](/img/structure/B12437897.png)
